Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a pyridinyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridine derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which is then reacted with pyridine-4-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the pyridinyl or piperidine groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure with a phenylamino group instead of a pyridinyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group, used in PROTAC development for targeted protein degradation.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group, also used in PROTAC development.
Uniqueness
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGIYJQPWKVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622160 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-76-1 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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